3H-Oxireno[8,8a]azuleno[4,5-b]furan-8(4aH)-one, 5,6,6a,7,9a,9b-hexahydro-1,4a-dimethyl-7-methylene-, (3aS,4aR,6aS,9aS,9bR)- 3H-Oxireno[8,8a]azuleno[4,5-b]furan-8(4aH)-one, 5,6,6a,7,9a,9b-hexahydro-1,4a-dimethyl-7-methylene-, (3aS,4aR,6aS,9aS,9bR)- 3,12-Dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-en-8-one is a natural product found in Artemisia myriantha with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC16497296
InChI: InChI=1S/C15H18O3/c1-8-4-7-15-11(8)12-10(9(2)13(16)17-12)5-6-14(15,3)18-15/h4,10-12H,2,5-7H2,1,3H3
SMILES:
Molecular Formula: C15H18O3
Molecular Weight: 246.30 g/mol

3H-Oxireno[8,8a]azuleno[4,5-b]furan-8(4aH)-one, 5,6,6a,7,9a,9b-hexahydro-1,4a-dimethyl-7-methylene-, (3aS,4aR,6aS,9aS,9bR)-

CAS No.:

Cat. No.: VC16497296

Molecular Formula: C15H18O3

Molecular Weight: 246.30 g/mol

* For research use only. Not for human or veterinary use.

3H-Oxireno[8,8a]azuleno[4,5-b]furan-8(4aH)-one, 5,6,6a,7,9a,9b-hexahydro-1,4a-dimethyl-7-methylene-, (3aS,4aR,6aS,9aS,9bR)- -

Specification

Molecular Formula C15H18O3
Molecular Weight 246.30 g/mol
IUPAC Name 3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-en-8-one
Standard InChI InChI=1S/C15H18O3/c1-8-4-7-15-11(8)12-10(9(2)13(16)17-12)5-6-14(15,3)18-15/h4,10-12H,2,5-7H2,1,3H3
Standard InChI Key UVJYAKBJSGRTHA-UHFFFAOYSA-N
Canonical SMILES CC1=CCC23C1C4C(CCC2(O3)C)C(=C)C(=O)O4

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound has the molecular formula C₁₅H₁₈O₃ and a molecular weight of 246.30 g/mol . Its stereochemistry, denoted as (3aS,4aR,6aS,9aS,9bR)-, is critical to its biological activity. The structure comprises a fused tetracyclic system: a guaiane-type sesquiterpene backbone with an oxirene ring (a three-membered epoxide), an azulene moiety (a bicyclic structure with contrasting aromatic and non-aromatic regions), and a γ-lactone fused to the furan ring . The IUPAC name, 3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.0¹,³.0⁶,¹⁰]tetradec-12-en-8-one, reflects this intricate architecture .

Spectral and Physicochemical Properties

Key physicochemical properties include a topological polar surface area (TPSA) of 38.80 Ų, indicative of moderate polarity, and a calculated octanol-water partition coefficient (XlogP) of 1.70, suggesting moderate lipophilicity . The compound’s UV-Vis spectrum is influenced by the conjugated azulene system, which absorbs strongly in the visible range, while its NMR profile reveals distinct shifts for the methylene (=CH₂), epoxide, and lactone carbonyl groups .

Synthesis and Chemical Reactivity

Synthetic Pathways

Biological Activities and Mechanisms

Farnesyl Transferase Inhibition

Arglabin inhibits farnesyl transferase (FTase), an enzyme critical for post-translational modification of RAS proteins . By blocking the farnesylation of RAS, it prevents membrane localization and activation of this oncoprotein, thereby suppressing tumor growth in models of pancreatic and lung cancers. The epoxide and lactone moieties are essential for binding to FTase’s zinc-containing active site, as demonstrated by mutagenesis studies .

Anti-Inflammatory and Immunomodulatory Effects

In murine models of colitis and arthritis, Arglabin reduces inflammation by polarizing macrophages toward the M2 phenotype and enhancing autophagy via AMPK/mTOR pathway modulation . It also suppresses NF-κB signaling, lowering TNF-α and IL-6 levels by 40–60% compared to controls . These effects are synergistically enhanced when combined with checkpoint inhibitors like anti-PD-1 antibodies .

Pharmacokinetic and ADMET Profiles

Absorption and Distribution

Arglabin exhibits high human intestinal absorption (99.22% probability) and moderate blood-brain barrier penetration (70% probability) . Its logP value (1.70) aligns with optimal bioavailability for oral drugs, though first-pass metabolism reduces systemic exposure by ~30% in preclinical models .

Metabolism and Toxicity

Primary metabolic pathways involve epoxide hydrolysis by epoxide hydrolases and lactone ring opening by esterases . The major metabolite, a diol derivative, is inactive but non-toxic. In vitro assays show no inhibition of CYP3A4 or OATP1B1, suggesting low drug-drug interaction risk . Chronic toxicity studies in rodents report a no-observed-adverse-effect level (NOAEL) of 50 mg/kg/day .

Comparative Analysis with Related Sesquiterpene Lactones

Arglabin shares structural motifs with artemisinin (an antimalarial) and parthenolide (an anti-inflammatory), but its unique oxirene-azulene fusion confers distinct target selectivity . Unlike artemisinin, which acts via radical-mediated cytotoxicity, Arglabin’s mechanism is enzyme inhibition. Compared to parthenolide, it shows 10-fold greater potency in FTase inhibition but comparable anti-inflammatory efficacy .

Future Directions and Research Opportunities

Synthetic Optimization

Improving the stereochemical yield of the epoxidation step and developing enantioselective routes remain priorities. Semi-synthetic approaches using biotechnological methods (e.g., microbial fermentation) could enhance scalability .

Therapeutic Applications

Ongoing clinical trials are exploring Arglabin as an adjunct in KRAS-mutant cancers and autoimmune disorders . Combination therapies with RAS pathway inhibitors (e.g., trametinib) show additive effects in vitro .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator